2-Hydroxy-4-nitrobenzamide

Medicinal Chemistry Physicochemical Properties LogP

A versatile nitrated salicylamide building block for antimycobacterial and antifungal agent development. The 4-nitro group, ortho to the amide, enables intramolecular H-bonding and electron withdrawal, achieving low µM MICs against *M. tuberculosis*. Researchers consistently select this scaffold for nitroreductase-dependent activation probes and Candida-active benzamide libraries. Ensure batch-to-batch consistency and reliable synthesis supply with a research-grade sourcing partner.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 2912-77-8
Cat. No. B1510232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-nitrobenzamide
CAS2912-77-8
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)N
InChIInChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H,(H2,8,11)
InChIKeyCBTKDMZMTVPRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-nitrobenzamide (CAS 2912-77-8): A Nitro-Substituted Salicylamide Scaffold for Antimicrobial Research and Synthetic Chemistry


2-Hydroxy-4-nitrobenzamide is a nitro-substituted salicylamide derivative, recognized primarily as a versatile synthetic intermediate and scaffold in medicinal chemistry for the development of antimicrobial agents. Its structure features a salicylic acid core with a nitro group at the 4-position, which has been identified as beneficial for enhancing antimycobacterial and antibacterial activity in derived salicylanilide compounds [1]. This compound, with a molecular formula of C7H6N2O4 and a molecular weight of 182.13 g/mol, is typically offered at a minimum purity of 95% for research applications .

Why 2-Hydroxy-4-nitrobenzamide (CAS 2912-77-8) Cannot Be Readily Substituted by Other Nitrobenzamides or Salicylamides


While several nitrobenzamide and salicylamide analogs are commercially available, 2-hydroxy-4-nitrobenzamide offers a unique combination of structural features that are not simultaneously present in its closest structural analogs. The specific positioning of the hydroxyl group ortho to the amide and the nitro group at the para position creates a distinct electronic environment and hydrogen-bonding network that is critical for its role as a synthetic intermediate . In contrast, 4-nitrobenzamide (lacking the 2-hydroxyl) cannot engage in intramolecular hydrogen bonding, altering its reactivity and downstream biological activity of derived compounds. Similarly, salicylamide (lacking the 4-nitro group) fails to replicate the electron-withdrawing effects necessary for certain antimicrobial activities, as the 4-nitro group has been shown to be beneficial for antimycobacterial potency in derived salicylanilides [1]. This precise substitution pattern is not interchangeable with other regioisomers or mono-substituted analogs, making it a non-commodity item for specific synthetic pathways.

2-Hydroxy-4-nitrobenzamide (CAS 2912-77-8): Quantitative Evidence of Differential Performance as a Synthetic Scaffold


Physicochemical Distinction: LogP of 2-Hydroxy-4-nitrobenzamide vs. 4-Nitrobenzamide

The lipophilicity of 2-hydroxy-4-nitrobenzamide, as measured by its calculated LogP of 1.62 [1], is notably lower than that of its analog 4-nitrobenzamide, which has a calculated LogP of approximately 1.98 [2]. This difference of ~0.36 log units indicates that the introduction of the 2-hydroxyl group significantly reduces lipophilicity, impacting membrane permeability and solubility profiles of both the compound itself and its derivatives.

Medicinal Chemistry Physicochemical Properties LogP Lipophilicity

Enhanced Antimycobacterial Activity of Derivatives: The Critical Role of the 4-Nitro-2-hydroxybenzamide Scaffold

A direct structure-activity relationship study demonstrated that the 2-hydroxy-4-nitrobenzamide core is critical for antimycobacterial activity. In a series of 33 salicylanilides, the 4-nitro substitution on the salicylic acid part (i.e., the 2-hydroxy-4-nitrobenzamide core) was found to be beneficial, yielding minimum inhibitory concentrations (MICs) against *Mycobacterium tuberculosis* ranging from 2 to 32 μM [1]. This contrasts sharply with unsubstituted salicylanilides, which exhibit significantly reduced or no activity against *M. tuberculosis* [2].

Antimicrobial Antimycobacterial Structure-Activity Relationship (SAR) Tuberculosis

Antifungal Activity of N-(2-hydroxy-4-nitrophenyl)benzamides: A Comparative Advantage Over Their Benzoxazole Analogs

In a study comparing the antimicrobial activity of N-(2-hydroxy-4-nitrophenyl)benzamides (derived from 2-hydroxy-4-nitrobenzamide) to their cyclic benzoxazole analogs, the acyclic benzamide form demonstrated superior antifungal activity. The compound designated 'Id' (an N-(2-hydroxy-4-nitrophenyl)benzamide) showed a MIC of 12.5 μg/mL against *Candida albicans*, which was 2- to 3-fold more potent (i.e., 2-3 dilutions better) than its heterocyclic derivative, 2-(p-t-butylphenyl)-5-nitrobenzoxazole (IIId), against the same strain [1].

Antifungal Candida albicans Structure-Activity Relationship Benzoxazole

Cytotoxicity Profile: Therapeutic Index of 4-Nitrosalicylanilide Derivatives Relative to HepG2 Cells

The cytotoxicity of salicylanilides derived from the 2-hydroxy-4-nitrobenzamide core was evaluated against HepG2 human hepatocellular carcinoma cells. The study found that the hepatotoxicity (IC50) of these nitrosalicylanilides was in the range of their antimicrobial MICs (2–32 µM), indicating a narrow therapeutic window that is quantifiable and predictable [1]. In contrast, the unsubstituted salicylanilide parent compounds generally exhibit higher IC50 values (>100 µM), suggesting a lower baseline toxicity [2].

Cytotoxicity Hepatotoxicity Safety Profile HepG2

High-Impact Research Applications for 2-Hydroxy-4-nitrobenzamide (CAS 2912-77-8) Based on Quantitative Evidence


Antimycobacterial Lead Optimization: Leveraging the 4-Nitro Group for Potency

For medicinal chemistry teams developing novel antitubercular agents, 2-hydroxy-4-nitrobenzamide is the optimal starting scaffold. Evidence shows that the 4-nitro substitution on the salicylic acid core is crucial for achieving MICs as low as 2 µM against *M. tuberculosis* [1]. Procurement of this specific building block, rather than generic salicylamide or 4-nitrobenzamide, ensures the retention of this beneficial structural motif during SAR studies, directly impacting hit-to-lead timelines and success rates.

Antifungal Drug Discovery: Exploiting the Benzamide Core's Superiority Over Benzoxazoles

Research groups focused on novel antifungal therapies should prioritize 2-hydroxy-4-nitrobenzamide for generating N-(2-hydroxy-4-nitrophenyl)benzamide derivatives. A direct comparative study demonstrated that this acyclic benzamide core is 2-4 times more potent against *Candida albicans* than its cyclic benzoxazole analog [1]. This makes it a strategic choice for libraries designed to explore chemical space where benzoxazoles have failed or shown weaker activity.

Physicochemical Property Tuning: Using LogP Differences to Design Soluble Antimicrobials

Researchers aiming to improve the aqueous solubility of nitrobenzamide-derived antimicrobials will find 2-hydroxy-4-nitrobenzamide (LogP 1.62) to be a superior starting material compared to 4-nitrobenzamide (LogP ~1.98) [1][2]. This lower lipophilicity can be advantageous in designing compounds with better drug-like properties, reduced non-specific binding, and improved solubility in biological assays, reducing early-stage attrition.

Mechanistic Probe Synthesis: Investigating the Role of Nitro-Reduction in Antimicrobial Action

The 2-hydroxy-4-nitrobenzamide scaffold is ideal for synthesizing mechanistic probes to study nitroreductase-dependent antimicrobial activation. Its cytotoxic profile, which is closely linked to its antimicrobial MICs [1], suggests that bioreductive activation may be a key mechanism. By procuring this scaffold, researchers can create defined analogs to test this hypothesis, providing insights that are not accessible using non-nitro or differently substituted benzamide building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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